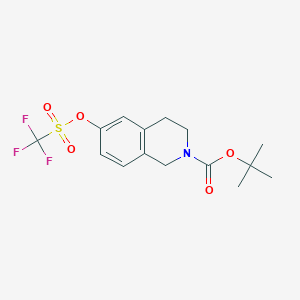
Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C15H18F3NO5S and its molecular weight is 381.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 158984-84-0) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethylsulfonyloxy group, which is known to enhance the pharmacological properties of various organic molecules. The following sections detail its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
The biological activity of this compound is primarily associated with its interactions with specific biological targets:
-
Liver X Receptor (LXR) Agonism :
- Research indicates that compounds with similar structures can act as agonists for liver X receptors, which play a crucial role in lipid metabolism and cholesterol homeostasis. The introduction of specific functional groups in the structure can significantly enhance LXR binding affinity and agonistic activity .
-
Antioxidant Activity :
- The trifluoromethylsulfonyloxy group may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular environments.
Structure-Activity Relationship (SAR)
The effectiveness of this compound as a biological agent can be attributed to its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethylsulfonyloxy Group | Enhances receptor binding and metabolic stability |
| Tert-butyl Group | Increases lipophilicity, affecting pharmacokinetics |
| Isoquinoline Core | Provides a scaffold for biological interactions |
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- LXR Agonist Activity :
- Metabolic Studies :
Research Findings
Recent findings suggest that this compound exhibits promising properties for therapeutic applications:
- In Vivo Studies : Animal studies have shown that compounds with similar structures can modulate lipid levels without adverse effects on triglyceride levels, suggesting a beneficial profile for cardiovascular health .
- Toxicological Assessments : Preliminary assessments indicate low toxicity profiles in standard assays, supporting further exploration in drug development .
Properties
IUPAC Name |
tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5S/c1-14(2,3)23-13(20)19-7-6-10-8-12(5-4-11(10)9-19)24-25(21,22)15(16,17)18/h4-5,8H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJUKWVEYQBUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435513 | |
| Record name | tert-Butyl 6-[(trifluoromethanesulfonyl)oxy]-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158984-84-0 | |
| Record name | tert-Butyl 6-[(trifluoromethanesulfonyl)oxy]-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














